Lipoxamycin hemisulfate

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H36N2O5.H2O4S/c2*1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22;1-5(2,3)4/h2*15,18,22,26H,3-14,20H2,1-2H3;(H2,1,2,3,4)/t2*18-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVOFMWEPHCSIY-IJBYHFJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911843 | |

| Record name | Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11075-87-9 | |

| Record name | Lipoxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011075879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--N-hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lipoxamycin Hemisulfate: A Technical Guide to its Mechanism of Action as a Serine Palmitoyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin (B1675562) is a potent antifungal agent that exerts its activity through the specific inhibition of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of lipoxamycin hemisulfate, including its target, the affected biochemical pathway, quantitative efficacy data, and detailed experimental protocols for its study. The information is intended to support further research and development of lipoxamycin and related compounds as potential therapeutics.

Introduction

Lipoxamycin is a naturally occurring antifungal antibiotic characterized by a long alkyl chain and an amino-containing polar head group.[1] Its hemisulfate salt form offers enhanced water solubility and stability while maintaining comparable biological activity to the free form.[1] The primary mechanism of action of lipoxamycin is the potent and specific inhibition of serine palmitoyltransferase (SPT, EC 2.3.1.50).[1][2] SPT catalyzes the first and rate-limiting step in the biosynthesis of sphingolipids, which are essential components of eukaryotic cell membranes and are involved in various cellular processes.[3] By inhibiting SPT, lipoxamycin disrupts sphingolipid homeostasis, leading to fungal cell death.

Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase

Lipoxamycin acts as a competitive inhibitor of serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor for all sphingolipids. The inhibition of this crucial step disrupts the production of essential sphingolipids, compromising the integrity and function of the fungal cell membrane.

The Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is a highly conserved pathway in eukaryotes. The initial and rate-limiting step, catalyzed by SPT, occurs at the endoplasmic reticulum. The product, 3-ketodihydrosphingosine, is subsequently reduced and acylated to form dihydroceramide, which is then desaturated to produce ceramide, the central molecule of sphingolipid metabolism.

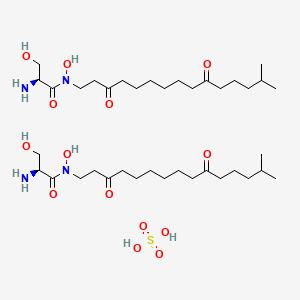

Caption: The de novo sphingolipid biosynthesis pathway, highlighting the inhibitory action of Lipoxamycin on Serine Palmitoyltransferase (SPT).

Quantitative Data

The inhibitory potency of lipoxamycin against SPT and its antifungal activity have been quantified in various studies.

Table 1: Inhibitory Activity of Lipoxamycin against Serine Palmitoyltransferase

| Enzyme Source | IC50 (nM) | Reference |

| Saccharomyces cerevisiae | 21 | [4] |

| Human | ~2.1 (10-fold lower than S. cerevisiae) | [4] |

Table 2: Antifungal Activity of Lipoxamycin (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida species | 0.25 - 16 | [1] |

| Cryptococcus neoformans | 0.25 - 0.5 | [4] |

| Saccharomyces cerevisiae | 16 | [4] |

Experimental Protocols

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against SPT.

Objective: To determine the IC50 value of this compound for serine palmitoyltransferase.

Materials:

-

Purified or microsomal preparation of SPT

-

L-Serine

-

Palmitoyl-CoA

-

Pyridoxal 5'-phosphate (PLP)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 5 mM DTT)

-

[³H]L-serine (for radiometric detection) or appropriate reagents for non-radiometric detection

-

Scintillation cocktail and counter (for radiometric detection) or spectrophotometer/fluorometer

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

SPT enzyme preparation

-

PLP

-

This compound dilution (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a mixture of L-serine (containing a known concentration of [³H]L-serine) and palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol, 1:2 v/v).

-

Extract the lipid-soluble product (³H-labeled 3-ketodihydrosphingosine) by liquid-liquid extraction.

-

Quantify the radioactivity in the lipid phase using a scintillation counter.

-

Calculate the percentage of SPT inhibition for each lipoxamycin concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A generalized workflow for determining the IC50 of this compound against Serine Palmitoyltransferase.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal species.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

-

Fungal isolate

-

Appropriate broth medium (e.g., RPMI-1640 with MOPS buffer for yeasts)

-

This compound stock solution

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate according to established guidelines (e.g., CLSI).

-

Prepare serial twofold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

-

Determine the MIC by visual inspection for the lowest concentration of lipoxamycin that shows no visible growth. Alternatively, the MIC can be determined spectrophotometrically by identifying the lowest drug concentration that inhibits a significant percentage (e.g., 50% or 90%) of growth compared to the growth control.

Conclusion

This compound is a potent inhibitor of serine palmitoyltransferase, a key enzyme in the fungal sphingolipid biosynthesis pathway. This mechanism of action confers its significant antifungal activity against a range of pathogenic fungi. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of lipoxamycin and for the development of novel antifungal agents targeting this essential metabolic pathway.

References

Lipoxamycin Hemisulfate as a Potent Inhibitor of Serine Palmitoyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory effects of lipoxamycin (B1675562) hemisulfate on serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Sphingolipids are critical components of cellular membranes and play vital roles in signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and fungal infections, making SPT a compelling therapeutic target. Lipoxamycin, a potent antifungal antibiotic, has been identified as a highly effective inhibitor of SPT. This document details the mechanism of SPT inhibition, presents quantitative data on the inhibitory activity of lipoxamycin, provides comprehensive experimental protocols for assessing SPT inhibition, and illustrates the relevant biological pathways and experimental workflows.

Introduction to Serine Palmitoyltransferase and Sphingolipid Biosynthesis

Serine palmitoyltransferase (SPT) is an essential enzyme located in the endoplasmic reticulum that catalyzes the first committed step in the de novo synthesis of sphingolipids.[1] This reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[2] This initial step is the primary regulatory point for the entire sphingolipid biosynthetic pathway. Subsequent enzymatic reactions convert 3-ketodihydrosphingosine into a diverse array of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. These lipids are not only structural components of cell membranes but also function as critical signaling molecules in a multitude of cellular processes.[3]

The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. For instance, ceramide is generally considered a pro-apoptotic molecule, while sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.[4][5] Given its central role in controlling the flux of metabolites through this pathway, inhibition of SPT presents a powerful strategy for modulating sphingolipid levels and influencing cellular outcomes in various pathological conditions.

Lipoxamycin and its Hemisulfate Salt: Potent SPT Inhibitors

Lipoxamycin is a naturally occurring antifungal agent that has been identified as a potent inhibitor of serine palmitoyltransferase.[6][7] The hemisulfate salt of lipoxamycin is often utilized in research settings due to its enhanced water solubility and stability, while exhibiting comparable biological activity to the free form at equivalent molar concentrations.[6]

Quantitative Data on SPT Inhibition

The inhibitory potency of lipoxamycin against SPT has been quantified, with a reported IC50 value of 21 nM.[6] The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This low nanomolar potency places lipoxamycin among the most effective known inhibitors of SPT, with a potency that is on the same order as the sphingofungins.[6] While a specific Ki value for lipoxamycin has not been prominently reported in the reviewed literature, the low IC50 value is indicative of a high binding affinity for the enzyme.

For comparative purposes, the inhibitory activities of several key SPT inhibitors are summarized in the table below.

| Inhibitor | IC50 Value | Ki Value | Notes |

| Lipoxamycin | 21 nM[6] | Not Reported | Potent antifungal antibiotic. |

| Myriocin (ISP-1) | 160.0 ± 1.2 pM[8] | 10.3 ± 3.2 nM (yeast SPT)[9] | A widely used, potent SPT inhibitor. |

| Sphingofungin B | ~10 µM (for 50% inhibition in intact cells)[4] | Not Reported | Fungal metabolite. |

| L-cycloserine | Not Reported | Not Reported | Irreversible inhibitor of SPT.[10] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentrations and the source of the enzyme (e.g., mammalian, yeast).

Mechanism of SPT Inhibition

Serine palmitoyltransferase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[11][12][13][14] The catalytic mechanism of many PLP-dependent enzymes involves the formation of a Schiff base (aldimine) intermediate between the aldehyde group of PLP and an active site lysine (B10760008) residue of the enzyme.[12][15] The substrate, L-serine, then displaces the lysine to form an external aldimine, initiating the condensation reaction.

Potent inhibitors of SPT, such as myriocin, are known to act as competitive inhibitors with respect to L-serine.[3][16] These inhibitors structurally mimic intermediates in the catalytic reaction and can form a stable complex with the PLP cofactor at the active site.[3][16] It is hypothesized that lipoxamycin may act through a similar mechanism, binding to the active site of SPT and interfering with the binding of its natural substrates. However, detailed structural studies of the lipoxamycin-SPT complex are required to fully elucidate the precise molecular interactions.

Signaling Pathways and Experimental Workflows

Sphingolipid Biosynthesis Pathway

The inhibition of SPT by lipoxamycin hemisulfate has profound effects on the downstream sphingolipid biosynthesis pathway. By blocking the initial step, lipoxamycin effectively depletes the cellular pools of all de novo synthesized sphingolipids.

Caption: Inhibition of SPT by lipoxamycin blocks the entire de novo sphingolipid synthesis pathway.

Experimental Workflow for Assessing SPT Inhibition

A typical workflow for evaluating the inhibitory effect of this compound on SPT activity involves several key stages, from sample preparation to data analysis.

Caption: Workflow for determining the in vitro inhibitory activity of lipoxamycin on SPT.

Detailed Experimental Protocols

The following protocols are adapted from established methods for measuring SPT activity and can be used to assess the inhibitory effects of this compound.

In Vitro SPT Activity Assay using Radiolabeled L-Serine

This protocol is based on the method described by Davis et al. (2019) and Rütti et al. (2009).[17][18]

Materials:

-

Cell lysate or microsomal fraction containing SPT

-

This compound stock solution (in an appropriate solvent, e.g., DMSO or water)

-

Pre-incubation buffer: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP)

-

Labeling mix: 2 mM L-Serine, 100 µM Palmitoyl-CoA, 2 µCi [³H]-L-Serine

-

Alkaline methanol (B129727) (for stopping the reaction)

-

Organic solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare cell lysates or microsomal fractions from a suitable cell line (e.g., HeLa, HEK293) known to have SPT activity. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Inhibitor Pre-incubation: In a microcentrifuge tube, add 50-100 µg of total protein from the cell lysate or microsomal fraction. Add varying concentrations of this compound (or vehicle control). Bring the volume to 100 µl with pre-incubation buffer.

-

Incubate on ice for 40 minutes.

-

Enzymatic Reaction: Add 100 µl of the labeling mix to each tube to initiate the reaction.

-

Incubate the tubes for 60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 400 µl of alkaline methanol.

-

Lipid Extraction: Perform a total sphingolipid extraction using an established protocol (e.g., Bligh-Dyer extraction).

-

Quantification: Transfer the organic phase containing the radiolabeled lipids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the SPT activity as counts per minute (CPM) per milligram of protein per minute. Determine the percent inhibition for each concentration of this compound relative to the vehicle control and calculate the IC50 value.

Cell-Based Assay for Measuring Sphingolipid Levels by LC-MS/MS

This protocol provides a general framework for assessing the impact of this compound on cellular sphingolipid profiles. Specific parameters may need to be optimized depending on the cell type and instrumentation.

Materials:

-

Cultured cells (e.g., HEK293, CHO)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Solvents for cell lysis and lipid extraction (e.g., methanol, chloroform, isopropanol)

-

Internal standards for various sphingolipid species

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Lipid Extraction: To a known amount of cell lysate, add a mixture of internal standards for the sphingolipids of interest. Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.[1][8][19][20][21][22][23][24]

-

LC-MS/MS Analysis: Evaporate the organic solvent from the extracted lipids and reconstitute the sample in an appropriate solvent for LC-MS/MS analysis. Separate the different sphingolipid species using a suitable chromatography column and gradient. Detect and quantify the individual sphingolipid species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Normalize the abundance of each sphingolipid species to the corresponding internal standard and the total protein concentration. Compare the levels of downstream metabolites (e.g., ceramide, sphingomyelin, S1P) in lipoxamycin-treated cells to the vehicle-treated control cells.

Conclusion

This compound is a highly potent inhibitor of serine palmitoyltransferase, the gatekeeper enzyme of the de novo sphingolipid biosynthesis pathway. Its ability to effectively shut down the production of a wide range of bioactive lipids makes it an invaluable tool for researchers studying the roles of sphingolipids in health and disease. Furthermore, the potent inhibitory activity of lipoxamycin suggests its potential as a lead compound for the development of novel therapeutics targeting sphingolipid metabolism. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the effects of this compound and other potential SPT inhibitors in a variety of research settings. Further studies to elucidate the precise molecular mechanism of lipoxamycin's interaction with SPT will be crucial for the rational design of next-generation inhibitors with improved specificity and pharmacological properties.

References

- 1. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Specificity of inhibitors of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, in intact cells. A novel evaluation system using an SPT-defective mammalian cell mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theoretical study of myriocin-binding mechanism targeting serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 18. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. air.unimi.it [air.unimi.it]

- 22. lipidmaps.org [lipidmaps.org]

- 23. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Discovery and Origin of Lipoxamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin is a naturally occurring antibiotic with potent antifungal properties, first isolated in 1971. Its primary mechanism of action involves the specific and potent inhibition of serine palmitoyltransferase (SPT), a critical enzyme in the sphingolipid biosynthesis pathway. This guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of Lipoxamycin, including available data on its biological activity and the methodologies used for its study. While the complete biosynthetic pathway remains to be elucidated, this document consolidates the current knowledge to serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

Discovery and Origin

Lipoxamycin was first identified as an antifungal and antibiotic compound in 1971, isolated from the fermentation broth of the actinomycete bacterium Streptomyces virginiae var. lipoxae[1]. The structure of Lipoxamycin was elucidated in the same year by H. A. Whaley and published in the Journal of the American Chemical Society[1]. This discovery placed Lipoxamycin among the growing class of microbial metabolites with potential therapeutic applications.

Molecular Structure and Properties

The chemical structure of Lipoxamycin reveals a complex molecule featuring a long alkyl chain, which contributes to its lipophilic character, and a polar head group containing an amino acid-like moiety.

Table 1: Physicochemical Properties of Lipoxamycin

| Property | Value |

| Molecular Formula | C₁₉H₃₆N₂O₅ |

| Molecular Weight | 372.50 g/mol |

| Appearance | Solid |

| CAS Number | 32886-15-0 |

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The primary molecular target of Lipoxamycin is serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids[2]. Sphingolipids are essential components of eukaryotic cell membranes and are involved in various cellular processes, including signal transduction and stress responses.

Lipoxamycin is a potent inhibitor of SPT, with a reported half-maximal inhibitory concentration (IC₅₀) of 21 nM against the enzyme from Saccharomyces cerevisiae (yeast)[3]. Interestingly, it has been noted that Lipoxamycin exhibits even greater potency against the mammalian SPT, with an IC₅₀ value approximately 10-fold lower than that for the yeast enzyme[3]. This lack of selectivity may contribute to its observed toxicity in animal models.

Sphingolipid Biosynthesis Pathway and Lipoxamycin's Site of Action

The inhibition of SPT by Lipoxamycin disrupts the entire sphingolipid biosynthetic cascade. A simplified diagram of this pathway, highlighting the point of inhibition, is provided below.

Caption: Inhibition of the sphingolipid biosynthesis pathway by Lipoxamycin.

Antifungal Activity

Lipoxamycin exhibits a broad spectrum of activity against various pathogenic fungi, particularly yeasts. Its efficacy is attributed to the disruption of sphingolipid metabolism, which is vital for fungal cell integrity and viability.

Table 2: In Vitro Antifungal Activity of Lipoxamycin (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida species | 0.25 - 16 | [1] |

| Cryptococcus neoformans | 0.25 - 0.5 | [3] |

| Saccharomyces cerevisiae | 16 | [3] |

| Aspergillus fumigatus | Inactive | [2] |

Cryptococcus neoformans is reported to be the most sensitive organism to Lipoxamycin[1].

Experimental Protocols

Fermentation and Isolation of Lipoxamycin (General Protocol)

A general workflow for the production and isolation of an antibiotic from a Streptomyces species is outlined below. Specific parameters for Lipoxamycin would require optimization.

Caption: General workflow for the fermentation and isolation of Lipoxamycin.

Methodology:

-

Inoculation and Fermentation: A seed culture of Streptomyces virginiae var. lipoxae is prepared and used to inoculate a large-volume fermentation medium. The medium composition, temperature, pH, and aeration are critical parameters that would need to be optimized for maximal Lipoxamycin production.

-

Extraction: After a suitable incubation period, the fermentation broth is harvested. The broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic Lipoxamycin into the organic phase.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate Lipoxamycin from other metabolites. This may include silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The definitive structure of Lipoxamycin was determined using a combination of spectroscopic techniques available in the early 1970s, which would have included:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues to the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as carbonyls and hydroxyls.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.

A modern re-evaluation of the structure would employ advanced 2D-NMR techniques (e.g., COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS) for unambiguous confirmation.

Serine Palmitoyltransferase (SPT) Inhibition Assay (General Protocol)

The inhibitory activity of Lipoxamycin against SPT can be determined using an in vitro enzyme assay. The following is a general protocol that can be adapted for this purpose.

Caption: Workflow for a serine palmitoyltransferase (SPT) inhibition assay.

Methodology:

-

Enzyme Preparation: A source of SPT is required, typically microsomes isolated from a yeast strain such as Saccharomyces cerevisiae.

-

Assay Reaction: The reaction mixture contains a suitable buffer, the enzyme preparation, the substrates palmitoyl-CoA and radiolabeled L-serine (e.g., [³H]-L-serine).

-

Inhibition Measurement: Varying concentrations of Lipoxamycin are added to the reaction mixtures.

-

Product Quantification: The reaction is allowed to proceed for a defined period and then stopped. The radiolabeled sphingolipid product is extracted and quantified using liquid scintillation counting.

-

IC₅₀ Determination: The percentage of inhibition at each Lipoxamycin concentration is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Biosynthesis of Lipoxamycin

The biosynthetic pathway of Lipoxamycin in Streptomyces virginiae has not yet been elucidated. As a natural product from an actinomycete, it is likely synthesized by a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS) pathway, or a hybrid of the two. The identification and characterization of the Lipoxamycin biosynthetic gene cluster would be a significant area for future research, potentially enabling the production of novel analogs through genetic engineering.

Conclusion and Future Perspectives

Lipoxamycin remains a molecule of significant interest due to its potent and specific inhibition of serine palmitoyltransferase. While its development as a therapeutic has been hampered by toxicity concerns, it serves as a valuable chemical probe for studying sphingolipid metabolism. Future research efforts could focus on the elucidation of its biosynthetic pathway, which would open avenues for the creation of less toxic and more selective analogs. Furthermore, a more comprehensive evaluation of its antifungal spectrum against a wider range of clinically relevant fungal pathogens could reveal new potential applications. The detailed experimental protocols from the original research are not readily accessible, highlighting the importance of thorough documentation and data sharing in scientific discovery.

References

The Structure-Activity Relationship of Lipoxamycin Hemisulfate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Serine Palmitoyltransferase Inhibitor

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of lipoxamycin (B1675562), an antifungal antibiotic that demonstrates potent inhibition of the enzyme serine palmitoyltransferase (SPT). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents targeting the sphingolipid biosynthesis pathway.

Introduction to Lipoxamycin

Lipoxamycin is a naturally occurring antifungal agent characterized by a long alkyl chain and an amino-containing polar head group. Its primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1] The hemisulfate salt of lipoxamycin is often utilized in research due to its enhanced water solubility and stability compared to the free base form.

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and maintaining the structural integrity of cell membranes. By inhibiting SPT, lipoxamycin disrupts the production of essential sphingolipids, leading to its antifungal effects. The potency of lipoxamycin as an SPT inhibitor is highlighted by its IC50 value of 21 nM.[1] This potent activity has positioned lipoxamycin and its analogs as attractive scaffolds for the development of novel antifungal agents and potentially other therapeutics targeting sphingolipid metabolism.

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The primary molecular target of lipoxamycin is serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the foundational precursor for all sphingolipids. This enzymatic step is crucial for maintaining the cellular pool of sphingolipids.

The inhibitory action of lipoxamycin on SPT disrupts the entire sphingolipid biosynthesis pathway, leading to a depletion of downstream products such as ceramides, sphingomyelins, and complex glycosphingolipids. This disruption of sphingolipid homeostasis is the basis for its antifungal activity against a range of human pathogenic fungi, with notable potency against various Candida species, exhibiting minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 µg/mL.[1]

Below is a diagram illustrating the de novo sphingolipid biosynthesis pathway and the critical inhibitory role of lipoxamycin.

Caption: De Novo Sphingolipid Biosynthesis Pathway and Inhibition by Lipoxamycin.

Structure-Activity Relationship of SPT Inhibitors

Key Structural Features for SPT Inhibition:

-

Long Alkyl Chain: A lipophilic alkyl chain is a common feature among natural SPT inhibitors. This chain is believed to mimic the palmitoyl-CoA substrate, anchoring the inhibitor within the enzyme's active site. Variations in the length and saturation of this chain can significantly impact inhibitory potency.

-

Polar Head Group: A polar head group containing an amino functionality is crucial for interacting with the L-serine binding pocket of SPT. The stereochemistry and specific functional groups within this head group are critical determinants of binding affinity.

-

Hydroxyl Groups: The presence and stereochemical arrangement of hydroxyl groups along the backbone of the inhibitor are important for establishing hydrogen bonding interactions within the active site, thereby enhancing potency.

The following table summarizes the known activity of lipoxamycin and provides a template for the future evaluation of its derivatives.

| Compound | Modification | SPT IC50 (nM) | Antifungal Activity (MIC, µg/mL vs. Candida spp.) |

| Lipoxamycin | - | 21 | 0.25 - 16 |

| Analog 1 | e.g., Altered alkyl chain length | Data not available | Data not available |

| Analog 2 | e.g., Modified polar head group | Data not available | Data not available |

| Analog 3 | e.g., Stereochemical inversion | Data not available | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel SPT inhibitors. The following sections outline standardized methodologies for key assays.

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates.

Objective: To determine the in vitro inhibitory activity of test compounds against serine palmitoyltransferase.

Materials:

-

Cell line expressing SPT (e.g., HEK293T)

-

Cell lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Assay buffer (100 mM HEPES pH 8.0, 5 mM DTT, 20 µM pyridoxal (B1214274) 5'-phosphate)

-

Substrates: L-[³H]-serine, Palmitoyl-CoA

-

Test compounds (dissolved in DMSO)

-

Scintillation cocktail and vials

-

Microplate reader (for protein quantification)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to confluency.

-

Harvest and wash cells with PBS.

-

Lyse cells in cell lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine cell lysate (e.g., 50 µg of total protein) with varying concentrations of the test compound or vehicle control (DMSO).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate mix containing assay buffer, L-[³H]-serine (e.g., 1 µCi), and palmitoyl-CoA (e.g., 50 µM).

-

Incubate the reaction for 30-60 minutes at 37°C.

-

-

Lipid Extraction and Quantification:

-

Stop the reaction by adding a chloroform/methanol mixture (1:2, v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the radiolabeled lipid product (³H-ketodihydrosphingosine).

-

Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Experimental Workflow for SPT Inhibition Assay.

Antifungal Susceptibility Testing (MIC Determination)

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against pathogenic fungi.

Materials:

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) plate.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ cells/mL).

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the test compounds in RPMI-1640 medium in the 96-well plate.

-

Include a positive control (fungal inoculum without drug) and a negative control (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth or measure the optical density at a suitable wavelength (e.g., 530 nm).

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control.

-

Conclusion and Future Directions

Lipoxamycin hemisulfate is a potent inhibitor of serine palmitoyltransferase with promising antifungal activity. Its structure, featuring a long alkyl chain and a polar amino head group, provides a strong foundation for the design of novel therapeutics targeting the sphingolipid biosynthesis pathway. While detailed SAR data for lipoxamycin derivatives are currently limited, insights from related natural products suggest that modifications to the alkyl chain and the polar head group are likely to have a significant impact on biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of lipoxamycin analogs to establish a comprehensive quantitative SAR. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of inhibitors for the development of next-generation antifungal agents and for exploring their therapeutic potential in other diseases where sphingolipid metabolism is dysregulated.

References

Lipoxamycin as a Serine Palmitoyltransferase (SPT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin, a potent antifungal antibiotic, exerts its biological effects through the specific inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition disrupts the production of essential sphingolipids, leading to downstream effects on cell membrane integrity, signaling cascades, and ultimately, cell viability. This technical guide provides a comprehensive overview of the biological properties of Lipoxamycin as an SPT inhibitor, detailing its mechanism of action, quantitative activity, and relevant experimental protocols. Diagrams of the affected signaling pathway and a general experimental workflow for inhibitor evaluation are provided to facilitate further research and drug development efforts in this area.

Introduction to Lipoxamycin and Serine Palmitoyltransferase (SPT)

Lipoxamycin is a naturally occurring antifungal agent produced by Streptomyces virginiae var. lipoxae. Its structure features a long alkyl chain and an amino-containing polar head group, which contributes to its biological activity[1]. The primary molecular target of Lipoxamycin is serine palmitoyltransferase (SPT), a crucial enzyme that catalyzes the first committed step in the biosynthesis of sphingolipids[1][2].

SPT is responsible for the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine[3]. This reaction is the gateway to the entire sphingolipid metabolic network, which produces a diverse array of lipids essential for various cellular functions, including:

-

Structural components of cell membranes: Sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are integral components of eukaryotic cell membranes, contributing to their structure, fluidity, and the formation of lipid rafts.

-

Signal transduction: Sphingolipid metabolites, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), act as second messengers in a multitude of signaling pathways that regulate cell growth, proliferation, apoptosis, and stress responses.

By inhibiting SPT, Lipoxamycin effectively depletes the cellular pool of newly synthesized sphingolipids, leading to a cascade of downstream effects that underpin its biological properties.

Mechanism of Action of Lipoxamycin

Lipoxamycin acts as a potent and specific inhibitor of serine palmitoyltransferase. Its inhibitory action disrupts the de novo sphingolipid biosynthesis pathway at its initial step.

The Sphingolipid Biosynthesis Pathway and Lipoxamycin's Point of Intervention

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum. The inhibition of SPT by Lipoxamycin leads to a reduction in the downstream production of all sphingolipids synthesized through this pathway.

Quantitative Data on Lipoxamycin's Biological Activity

The inhibitory potency of Lipoxamycin against SPT and its antifungal activity have been quantified in several studies.

| Parameter | Value | Target/Organism | Reference |

| IC50 | 21 nM | Serine Palmitoyltransferase | [1] |

| MIC | 0.25 - 16 µg/mL | Candida species | [1] |

| MIC | 0.25 µg/mL | Cryptococcus neoformans | [1] |

Note: While specific quantitative data on the alteration of individual sphingolipid species (e.g., ceramide, sphingosine, S1P) upon Lipoxamycin treatment is not extensively available in public literature, inhibition of SPT is expected to lead to a significant decrease in all de novo synthesized sphingolipids. This would likely result in an increased sphinganine/sphingosine ratio, a known biomarker for SPT inhibition[4][5][6][7].

Downstream Cellular Effects of SPT Inhibition by Lipoxamycin

The disruption of sphingolipid homeostasis by Lipoxamycin triggers a variety of downstream cellular responses, primarily linked to the roles of key sphingolipid metabolites.

-

Induction of Apoptosis: The accumulation of ceramide, or the depletion of pro-survival sphingolipids like S1P, can trigger programmed cell death. Ceramide is a well-known pro-apoptotic lipid that can activate various apoptotic pathways[8][9].

-

Cell Cycle Arrest: Alterations in sphingolipid levels can impact the regulation of the cell cycle, potentially leading to arrest at different phases. For instance, SPT inhibition has been shown to cause G2/M phase arrest in melanoma cells[10].

-

Inhibition of Cell Proliferation: By disrupting the synthesis of essential membrane components and signaling molecules, Lipoxamycin can inhibit cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Lipoxamycin as an SPT inhibitor.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates or microsomes.

Materials:

-

Cell culture or tissue sample

-

Homogenization buffer (e.g., 50 mM HEPES, pH 7.4, containing protease inhibitors)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.3, 5 mM DTT, 50 µM PLP)

-

Substrates: L-[3H]serine and Palmitoyl-CoA

-

Lipoxamycin (or other inhibitors)

-

Scintillation cocktail and counter

-

Chloroform/Methanol (1:2, v/v)

Procedure:

-

Preparation of Cell Lysate/Microsomes:

-

Harvest cells or tissue and wash with cold PBS.

-

Homogenize in homogenization buffer on ice.

-

For total lysate, centrifuge to remove debris. For microsomes, perform ultracentrifugation steps to isolate the microsomal fraction.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SPT Reaction:

-

In a microcentrifuge tube, combine the cell lysate or microsomes (typically 50-100 µg of protein) with the assay buffer.

-

Add Lipoxamycin or vehicle control at desired concentrations and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding L-[3H]serine and palmitoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Lipid Extraction and Quantification:

-

Stop the reaction by adding chloroform/methanol (1:2, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the radiolabeled lipid product (3-keto-[3H]sphinganine).

-

Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate SPT activity as the amount of radiolabeled product formed per unit of protein per unit of time.

-

Sphingolipid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for the quantitative analysis of various sphingolipid species.

Materials:

-

Cell or tissue samples treated with Lipoxamycin or vehicle.

-

Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-ceramide).

-

Extraction solvent (e.g., isopropanol/water/ethyl acetate).

-

LC-MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Harvest and homogenize cells or tissue.

-

Add a cocktail of internal standards to the homogenate.

-

Perform a liquid-liquid extraction using the chosen solvent system.

-

Collect the organic phase, evaporate the solvent, and reconstitute the lipid extract in a solvent compatible with the LC-MS system.

-

-

LC-MS Analysis:

-

Inject the lipid extract onto an appropriate LC column (e.g., a C18 reverse-phase column).

-

Separate the different sphingolipid species using a suitable gradient elution program.

-

Detect and quantify the individual sphingolipid species using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each sphingolipid and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid species based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.

-

Cell Viability Assay

This protocol describes a common method to assess the effect of Lipoxamycin on cell viability.

Materials:

-

Cell line of interest.

-

96-well cell culture plates.

-

Lipoxamycin.

-

Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels).

-

Plate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Lipoxamycin. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or fluorometric development.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the cell viability against the Lipoxamycin concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).

-

Experimental Workflow for SPT Inhibitor Evaluation

A systematic workflow is essential for the comprehensive evaluation of potential SPT inhibitors like Lipoxamycin.

In Vivo Toxicity

Lipoxamycin has been reported to be highly toxic in mice when administered subcutaneously or topically[1]. This toxicity is likely mechanism-based, stemming from the essential role of SPT in mammalian cells. Inhibition of this crucial enzyme can lead to systemic disruption of sphingolipid metabolism, resulting in adverse effects. Further detailed in vivo toxicity studies are required to fully characterize the safety profile of Lipoxamycin and to determine a potential therapeutic window. A general protocol for an acute in vivo toxicity study is outlined below.

General Protocol for Acute In Vivo Toxicity Study

Animals:

-

Species: Mouse (e.g., C57BL/6 or BALB/c)

-

Sex: Both males and females

-

Age: 6-8 weeks

Procedure:

-

Dose Formulation: Prepare Lipoxamycin in a suitable vehicle (e.g., saline, DMSO/saline).

-

Dose Administration: Administer single doses of Lipoxamycin via the desired route (e.g., intravenous, intraperitoneal, oral) to different groups of animals. Include a vehicle control group. A dose-escalation design is often used to determine the Maximum Tolerated Dose (MTD).

-

Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for a period of 7-14 days.

-

Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy. Collect major organs for histopathological examination to identify any treatment-related changes.

-

Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) and the MTD.

Conclusion

Lipoxamycin is a valuable research tool for studying the roles of sphingolipid metabolism in various cellular processes. Its potent and specific inhibition of serine palmitoyltransferase makes it a powerful modulator of the de novo sphingolipid biosynthesis pathway. The information and protocols provided in this guide are intended to support researchers in further investigating the biological properties of Lipoxamycin and in the broader field of SPT inhibitor development. Future research should focus on obtaining more detailed quantitative data on the effects of Lipoxamycin on the cellular sphingolipidome and on conducting comprehensive in vivo studies to better understand its therapeutic potential and limitations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serum sphinganine and the sphinganine to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G(2) /M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipoxamycin Hemisulfate and Its Role in the Disruption of Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin (B1675562) hemisulfate is an antifungal agent whose primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT), a critical enzyme in the de novo biosynthesis of sphingolipids. While not a direct physical disruptor of the fungal cell membrane in the manner of polyenes, the downstream consequences of SPT inhibition lead to a cascade of events that severely compromise membrane integrity and function. This technical guide elucidates the role of lipoxamycin hemisulfate in the eventual disruption of the fungal cell membrane, providing a detailed overview of its mechanism, the interplay between sphingolipids and ergosterol (B1671047), and methodologies for assessing membrane damage.

Introduction: The Fungal Cell Membrane as an Antifungal Target

The fungal cell membrane, a dynamic and essential organelle, is a primary target for many antifungal drugs. Its unique composition, particularly the presence of ergosterol instead of cholesterol, offers a degree of selectivity for therapeutic intervention. Key lipid components, including phospholipids, ergosterol, and sphingolipids, work in concert to maintain membrane fluidity, regulate the activity of embedded proteins, and control the passage of ions and nutrients. Disruption of this delicate balance can lead to catastrophic failure of cellular processes and, ultimately, cell death.

This compound: Primary Mechanism of Action

Lipoxamycin is a potent inhibitor of serine palmitoyltransferase (SPT), with an IC50 of 21 nM.[1] SPT catalyzes the first and rate-limiting step in the biosynthesis of sphingolipids, the condensation of L-serine and palmitoyl-CoA. By blocking this crucial step, lipoxamycin effectively depletes the fungal cell of essential sphingolipids. The hemisulfate salt form of lipoxamycin typically offers enhanced water solubility and stability for research purposes.[1]

Signaling Pathway of Sphingolipid Biosynthesis Inhibition

The following diagram illustrates the central role of serine palmitoyltransferase in the sphingolipid biosynthesis pathway and the point of inhibition by lipoxamycin.

References

An In-Depth Technical Guide to the Chemical Structure of Lipoxamycin Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxamycin, a potent antifungal agent, exerts its biological activity through the specific inhibition of serine palmitoyltransferase (SPT), the key enzyme in the de novo sphingolipid biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure of Lipoxamycin hemisulfate, its physicochemical properties, and its mechanism of action. Detailed information on the sphingolipid biosynthesis pathway is presented, along with a structured summary of the available data and a conceptual framework for experimental workflows related to its study.

Chemical Identity and Physicochemical Properties

This compound is the hemisulfate salt of Lipoxamycin, an antibiotic produced by certain strains of Streptomyces. The presence of the sulfate (B86663) moiety enhances the compound's stability and solubility.

Table 1: Chemical and Physical Data for this compound

| Property | Value |

| CAS Number | 11075-87-9 |

| Molecular Formula | C₁₉H₃₆N₂O₅ · ½H₂SO₄ |

| Molecular Weight | 421.5 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide;sulfuric acid |

| SMILES String | CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C--INVALID-LINK--N)O.O=S(=O)(O)O |

| InChI Key | LQVOFMWEPHCSIY-IJBYHFJWSA-N |

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

Lipoxamycin is a highly potent inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1][2][3] This pathway is crucial for the synthesis of essential cellular components such as ceramides (B1148491) and sphingomyelins, which are integral to membrane structure and cellular signaling.

The inhibition of SPT by Lipoxamycin disrupts the production of 3-ketodihydrosphingosine from L-serine and palmitoyl-CoA, leading to a depletion of downstream sphingolipids.[2][3] This disruption of sphingolipid homeostasis is the basis for Lipoxamycin's antifungal activity and its potential as a tool for studying lipid metabolism.

The Sphingolipid Biosynthesis Pathway

The de novo sphingolipid biosynthesis pathway is a conserved pathway in eukaryotes. The initial steps occur in the endoplasmic reticulum. The pathway is initiated by SPT and proceeds through a series of enzymatic reactions to produce various complex sphingolipids.

Caption: De novo sphingolipid biosynthesis pathway and the inhibitory action of Lipoxamycin.

Experimental Protocols (Conceptual Framework)

Fermentation and Isolation

A potential workflow for the production and isolation of Lipoxamycin from a producing organism, such as Streptomyces sp., would likely involve the following steps.

Caption: Conceptual workflow for the fermentation and isolation of Lipoxamycin.

Structural Characterization

The elucidation of Lipoxamycin's structure would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass and elemental composition of the molecule, confirming the molecular formula. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and provide information about its substructures.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH₂), amide (-C=O)NH-), and carbonyl (-C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would be used to identify any chromophores present in the molecule.

Serine Palmitoyltransferase (SPT) Inhibition Assay

To quantify the inhibitory activity of Lipoxamycin on SPT, a biochemical assay would be employed. A common method involves measuring the incorporation of a radiolabeled substrate into the product.

Caption: General workflow for an in vitro serine palmitoyltransferase (SPT) inhibition assay.

Conclusion

This compound is a valuable tool for studying sphingolipid metabolism due to its potent and specific inhibition of serine palmitoyltransferase. Understanding its chemical structure and mechanism of action is crucial for its application in research and drug development. This guide provides a foundational understanding of this compound, consolidating available data and presenting a logical framework for its experimental investigation. Further research to delineate the specific protocols for its synthesis, isolation, and characterization will be invaluable to the scientific community.

References

Lipoxamycin Hemisulfate: A Technical Guide for the Investigation of Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of lipoxamycin (B1675562) hemisulfate as a potent and valuable tool for the study of sphingolipid metabolism. Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes within this pathway attractive therapeutic targets. Lipoxamycin is a powerful inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This guide details the mechanism of action of lipoxamycin, provides experimental protocols for its use in cell culture, outlines methods for quantifying its effects on sphingolipid levels, and presents quantitative data from relevant studies. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize lipoxamycin hemisulfate as a tool to dissect the complexities of sphingolipid metabolism.

Introduction to Sphingolipid Metabolism and Lipoxamycin

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. The de novo synthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1] This initial step is the primary regulatory point for the entire pathway. The product of this reaction, 3-ketodihydrosphingosine, is subsequently converted to ceramide, the central hub of sphingolipid metabolism. From ceramide, a variety of complex sphingolipids are synthesized, including sphingomyelin (B164518), glucosylceramide, and gangliosides.[2]

Lipoxamycin is an antifungal antibiotic that has been identified as a potent inhibitor of SPT.[3][4] Its inhibitory activity is on the same order of potency as other well-characterized SPT inhibitors like the sphingofungins.[3][5] The hemisulfate salt of lipoxamycin offers improved water solubility and stability, making it particularly suitable for use in cell culture experiments.[3] By blocking SPT, lipoxamycin provides a powerful tool to investigate the downstream consequences of inhibiting de novo sphingolipid synthesis, allowing for the elucidation of the roles of various sphingolipids in cellular function and disease.

Mechanism of Action of Lipoxamycin

Lipoxamycin exerts its inhibitory effect by directly targeting serine palmitoyltransferase. As an SPT inhibitor, it blocks the initial condensation reaction of L-serine and palmitoyl-CoA, thereby preventing the formation of 3-ketodihydrosphingosine and all subsequent downstream sphingolipids synthesized via the de novo pathway.[1] This targeted inhibition allows for the specific investigation of the roles of newly synthesized sphingolipids in cellular processes.

Quantitative Data on Lipoxamycin and Related SPT Inhibitors

The potency of lipoxamycin as an SPT inhibitor has been quantified, providing a basis for its use in experimental settings. The following table summarizes key quantitative data for lipoxamycin and a well-characterized SPT inhibitor, myriocin (B1677593).

| Inhibitor | IC50 | Target Enzyme | Notes | Reference |

| Lipoxamycin | 21 nM | Serine Palmitoyltransferase (SPT) | Potent antifungal antibiotic. | [3] |

| Myriocin | 160.0 ± 1.2 pM | Serine Palmitoyltransferase (SPT) | Widely used as a specific and potent SPT inhibitor. | [2] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study sphingolipid metabolism in a cell culture setting.

Preparation of this compound Stock Solution

This compound exhibits enhanced water solubility and stability.[3] However, for cell culture experiments, it is often dissolved in a sterile, aprotic solvent.

-

Reagent: this compound

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Cell Culture Treatment with this compound

This protocol describes the treatment of cultured cells with this compound to inhibit de novo sphingolipid synthesis.

-

Materials:

-

Cultured mammalian cells (e.g., HeLa, CHO, L6 myotubes)

-

Complete cell culture medium

-

This compound stock solution (from 4.1)

-

Vehicle control (sterile DMSO)

-

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. A typical starting concentration range to explore would be 1-100 nM, based on the IC50.

-

Prepare a vehicle control by adding the same volume of DMSO to an equal volume of fresh medium.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 2 to 24 hours). The incubation time will depend on the specific research question and the turnover rate of the sphingolipids of interest.

-

After incubation, proceed with cell harvesting for downstream analysis.

-

Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the activity of SPT in cell lysates, allowing for the direct assessment of lipoxamycin's inhibitory effect. This protocol is adapted from established methods.[7][8]

-

Principle: The assay measures the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine (3KDS).

-

Materials:

-

Treated and control cell pellets

-

Lysis buffer

-

Radiolabeled L-[14C]serine

-

Palmitoyl-CoA

-

Pyridoxal 5'-phosphate (PLP)

-

Scintillation counter

-

-

Procedure:

-

Prepare total cell lysates from treated and control cells.

-

Set up the reaction mixture containing cell lysate, PLP, palmitoyl-CoA, and L-[14C]serine.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and extract the lipids.

-

Quantify the amount of radiolabeled 3KDS using a scintillation counter.

-

Compare the SPT activity in lipoxamycin-treated cells to the vehicle-treated controls.

-

Quantification of Ceramide Levels

A key application of lipoxamycin is to study the consequences of reduced ceramide levels. The following outlines a general workflow for ceramide quantification using liquid chromatography-mass spectrometry (LC-MS).[9][10]

-

Principle: Cellular lipids are extracted, and ceramide species are separated by high-performance liquid chromatography (HPLC) and quantified by tandem mass spectrometry (MS/MS).

-

Materials:

-

Treated and control cell pellets

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., C17-ceramide)

-

HPLC-MS/MS system

-

-

Procedure:

-

Harvest cells and perform lipid extraction using a method such as the Bligh-Dyer extraction.

-

Add a known amount of an internal standard to the samples for accurate quantification.

-

Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS analysis.

-

Inject the samples into the LC-MS/MS system.

-

Separate the different ceramide species based on their acyl chain length using a C18 reverse-phase column.

-

Detect and quantify the individual ceramide species by MS/MS in multiple reaction monitoring (MRM) mode.

-

Normalize the results to the internal standard and the amount of starting material (e.g., protein concentration or cell number).

-

Concluding Remarks

This compound is a potent and specific inhibitor of serine palmitoyltransferase, making it an invaluable tool for researchers studying sphingolipid metabolism. Its ability to block the de novo synthesis pathway at its initial step allows for the targeted investigation of the roles of newly synthesized sphingolipids in a wide array of cellular functions and disease states. This guide provides the foundational knowledge and experimental frameworks necessary for the effective application of lipoxamycin in a research setting. By employing the described protocols, researchers can further unravel the intricate roles of sphingolipids in health and disease, potentially leading to the identification of novel therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of serine palmitoyl-transferase activity by lipoxamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desaturation of the Sphingofungin Polyketide Tail Results in Increased Serine Palmitoyltransferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Inhibition of Serine Palmitoyltransferase (SPT) and Sphingosine Kinase 1 (SphK1) on Palmitate Induced Insulin Resistance in L6 Myotubes | PLOS One [journals.plos.org]

- 7. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Lipoxamycin Hemisulfate In Vitro Antifungal Susceptibility Testing

Introduction

Lipoxamycin (B1675562), an antifungal antibiotic, functions as a potent inhibitor of serine palmitoyltransferase, a key enzyme in the sphingolipid biosynthesis pathway.[1][2][3][4] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to Lipoxamycin hemisulfate. The methodologies described herein are based on the established standards for antifungal susceptibility testing published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12][13][14]

Data Presentation

The following table summarizes the reported in vitro activity of Lipoxamycin against a panel of human pathogenic fungi. Minimum Inhibitory Concentration (MIC) values represent the lowest concentration of the drug that inhibits the visible growth of an organism.

| Fungal Genus | MIC Range (µg/mL) |

| Candida spp. | 0.25 - 16[1] |

| Cryptococcus neoformans | Reported as the most sensitive organism[1] |

| Other filamentous fungi | Sensitive in disk diffusion assays[1] |

Experimental Protocols

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. The procedure should be performed in a sterile environment.

1. Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

-

Sterile 96-well microtiter plates

-

Fungal isolates for testing

-

Sterile saline (0.85%)

-

Spectrophotometer or equivalent device for inoculum standardization

-

Sterile, disposable plasticware (pipette tips, reservoirs)

-

Incubator

2. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

-

Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration to be tested.

3. Inoculum Preparation

-

For Yeasts (e.g., Candida spp., Cryptococcus neoformans):

-

Subculture the yeast isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

-

Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

-

For Filamentous Fungi (e.g., Aspergillus spp.):

-

Grow the mold on potato dextrose agar for 7 days to encourage conidiation.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.

-

Dilute this suspension as needed in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

4. Broth Microdilution Assay

-

Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

-

Add 200 µL of the working this compound solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (drug-free). Well 12 will serve as the sterility control (medium only).

-

Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum suspension. This will bring the total volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.

5. Determination of MIC

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

-